Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate
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Overview
Description
Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 2-tert-Butyl 8a-methyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a-dicarboxylate
Uniqueness
Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate is unique due to its specific structural features and the presence of the carboxylate group at the 8a position.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-15-10(14)11-4-2-9(13)6-8(11)3-5-12-7-11/h6,12H,2-5,7H2,1H3 |
InChI Key |
PLKLGVGHIVHXMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(=O)C=C1CCNC2 |
Origin of Product |
United States |
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